molecular formula C16H14N2O2S B3139383 2-methoxy-N-(4-pyridinyl)-1-naphthalenesulfinamide CAS No. 477762-13-3

2-methoxy-N-(4-pyridinyl)-1-naphthalenesulfinamide

Cat. No. B3139383
CAS RN: 477762-13-3
M. Wt: 298.4 g/mol
InChI Key: RMDXVFJPWXWXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-pyridinyl)-1-naphthalenesulfinamide, also known as MPNS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPNS is a sulfinamide derivative that has been studied for its ability to modulate certain biological processes, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-pyridinyl)-1-naphthalenesulfinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and modulation of various biological processes. This compound has been shown to bind to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition can lead to a decrease in pH, which can have therapeutic effects in certain disease processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its enzyme inhibitory properties, this compound has been shown to have anti-inflammatory effects by reducing the production of certain cytokines and chemokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting tumor cell growth.

Advantages and Limitations for Lab Experiments

2-methoxy-N-(4-pyridinyl)-1-naphthalenesulfinamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be characterized through various spectroscopic techniques. However, this compound can be expensive to produce and may require specialized equipment for synthesis and purification.

Future Directions

There are several future directions for research involving 2-methoxy-N-(4-pyridinyl)-1-naphthalenesulfinamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more efficient synthesis methods and the exploration of new derivatives may lead to the discovery of even more potent and selective compounds.

Scientific Research Applications

2-methoxy-N-(4-pyridinyl)-1-naphthalenesulfinamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of certain enzymes, such as carbonic anhydrases and metalloproteinases, which are involved in various disease processes. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development in these areas.

properties

IUPAC Name

2-methoxy-N-pyridin-4-ylnaphthalene-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-15-7-6-12-4-2-3-5-14(12)16(15)21(19)18-13-8-10-17-11-9-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDXVFJPWXWXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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